molecular formula C11H20N2O3 B12115501 tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12115501
M. Wt: 228.29 g/mol
InChI Key: CYRPCDFWLJRNBX-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-4-9(14)8(13)6-12-5-7/h7-9,12,14H,4-6H2,1-3H3/t7-,8-,9+/m0/s1

InChI Key

CYRPCDFWLJRNBX-XHNCKOQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@H]([C@@H]1CNC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1CNC2)O

Origin of Product

United States

Preparation Methods

Bromination and Esterification of Adipic Acid

The synthesis begins with adipic acid, which undergoes bromination at positions 2 and 5 using bromine or N-bromosuccinimide (NBS) at 80–90°C for 1–6 hours, followed by esterification with an alcohol (e.g., methanol) to yield dibrominated diethyl adipate (compound 1).

Reaction Conditions

StepReagents/ConditionsYield
BrominationBr₂ or NBS, 80–90°C, 1–6 h85%
EsterificationROH (e.g., MeOH), SOCl₂, reflux90%

Ring-Closure with Benzylamine

Compound 1 reacts with benzylamine under alkaline conditions (Na₂CO₃/K₂CO₃ in toluene/THF) to form a bicyclic intermediate (compound 2). Acidic hydrolysis (HCl/H₂SO₄) removes ester groups, yielding a primary amine.

Key Analytical Data

  • ¹H NMR (compound 2) : δ 3.65 (m, 2H, CH₂N), 4.12 (q, 2H, OCH₂), 7.32 (m, 5H, Ar-H).

  • IR : 1720 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (C=N stretch).

Anhydride Formation and Ammonolysis

Treatment with acetic anhydride forms a cyclic anhydride, which undergoes ring-opening with ammonia to generate a monoamide. Subsequent cyclization using carbonyldiimidazole (CDI) yields compound 3, a tricyclic intermediate.

Bicyclic Core Construction via Recyclization

Alkali-Catalyzed Recyclization

The MDPI study demonstrates the recyclization of imidazo[1,2-b]isoxazoles under alkaline conditions to form 8-hydroxy-6,8-diazabicyclo[3.2.1]octanes. For the target molecule, a similar strategy could involve:

  • Reacting 2-hydroxyamino oximes with acetylacetone to form imidazo[1,2-b]isoxazoles.

  • Treating with NaOH at 0–5°C to induce recyclization into the diazabicyclo scaffold.

Critical Parameters

  • Temperature control (0–5°C) prevents pyridone byproduct formation.

  • Neutralization with HCl ensures precipitation of the bicyclic product.

Stereochemical Control Using Catalytic Hydrogenation

Asymmetric Hydrogenation of Ketone Intermediates

CN103483195A employs Ru[(R)-TolBINAP]Cl₂ for enantioselective hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate to (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Adapting this, a ketone precursor to the target molecule could undergo hydrogenation at 3–5 MPa H₂ and 40–60°C to set the 6R configuration.

Catalyst Performance

Catalystee (%)Yield
Ru[(R)-TolBINAP]Cl₂9892

Reductive Amination

Compound 3 (from Section 2.3) undergoes reduction with red aluminum (70% solution in toluene) to yield a secondary amine. Boc protection (Boc₂O, 20–30°C, 16 h) and Pd/C-catalyzed debenzylation (H₂, 60–70°C) furnish the final product.

Optimized Conditions

  • Reduction : 70% Red-Al, 20–30°C, 18 h.

  • Boc Protection : Boc₂O, 20–30°C, 16 h.

  • Debenzylation : 5% Pd/C, H₂ (0.1 MPa), 60–70°C, 4 h.

Protection and Deprotection Strategies

Boc Group Installation

The Boc group is introduced via reaction with di-tert-butyl dicarbonate under mild conditions to avoid epimerization.

Reaction Monitoring

  • TLC : Rf = 0.45 (hexane:EtOAc 3:1).

  • ¹³C NMR : δ 155.2 (C=O), 28.1 (C(CH₃)₃).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (Final Product) : δ 1.44 (s, 9H, Boc), 3.12 (m, 2H, NCH₂), 4.05 (m, 1H, CHOH), 5.21 (d, 1H, OH).

  • IR : 3400 cm⁻¹ (OH), 1680 cm⁻¹ (C=O).

Chiral HPLC Analysis

Enantiomeric excess (ee) is determined using a Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min), confirming >99% ee for the (1S,5S,6R)-isomer.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Adipic Acid RouteHigh-yield, scalableRequires multiple protection steps82%
RecyclizationDirect core formationLimited stereochemical control65%
HydrogenationExcellent eeSpecialized catalyst required92%

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes critical differences between the target compound and analogous bicyclic derivatives:

Compound CAS Number Molecular Formula Key Structural Differences Functional Impact References
This compound 2166851-15-4 C₁₁H₂₀N₂O₃ Reference compound: hydroxyl at C6, Boc at N6. Hydroxyl enhances hydrogen-bonding capacity; Boc improves solubility and stability.
tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 207405-68-3 C₁₂H₂₂N₂O₂ Amino group at C3 instead of hydroxyl; single nitrogen (8-aza). Increased basicity; potential for nucleophilic reactions.
tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 143557-91-9 C₁₂H₂₁NO₃ Endo-hydroxyl configuration; single nitrogen (8-aza). Altered stereoelectronic effects; impacts hydrogen-bonding directionality.
tert-butyl 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate N/A C₁₁H₁₉NO₃ Oxygen atom replaces C3 nitrogen (3-oxa); single nitrogen (8-aza). Reduced hydrogen-bonding capacity; altered ring strain and reactivity.
tert-butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate 2306274-51-9 C₁₉H₂₆N₂O₃ Benzyl group at N3; ketone at C4. Enhanced lipophilicity; ketone enables conjugation or further derivatization.
tert-butyl (1R,3r,5S)-3-(4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate N/A C₁₇H₂₃N₃O₃ 4-cyanophenoxy substituent at C3; single nitrogen (8-aza). Electron-withdrawing cyano group modulates electronic properties and reactivity.
Key Observations :

Substituent Effects: Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances hydrogen-bonding capacity, making it valuable in drug design for targeting polar enzyme pockets. In contrast, amino-substituted analogs (e.g., CAS 207405-68-3) exhibit higher basicity, enabling acid-catalyzed reactions . Boc Protection: The Boc group in all analogs improves stability during synthesis but may require deprotection under acidic conditions (e.g., TFA) for downstream functionalization .

Stereochemical Variations :

  • The endo-hydroxyl configuration (CAS 143557-91-9) alters molecular polarity and solubility compared to the exo-hydroxyl isomer .
  • Stereochemical differences in bicyclic cores (e.g., 1S,5S,6R vs. 1R,3r,5S) influence binding affinities in kinase inhibitors .

Synthetic Utility :

  • Compounds like tert-butyl 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate () are intermediates for spirocyclic derivatives, while brominated analogs (e.g., CAS 1224194-51-7) enable cross-coupling reactions .

Stability and Handling :

  • The target compound requires storage at 2–8°C due to hygroscopicity, whereas lipophilic derivatives (e.g., benzyl-substituted) exhibit better room-temperature stability .

Biological Activity

tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound possesses a molecular formula of C11H20N2O3C_{11}H_{20}N_{2}O_{3} and a molecular weight of approximately 228.29 g/mol. Its structure includes a hydroxy group at the 6-position and a tert-butyl carboxylate group, which are critical for its biological interactions.

Property Value
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
IUPAC NameThis compound
CAS Number2306247-85-6

Research indicates that this compound may exhibit enzyme inhibition and receptor binding capabilities. These activities suggest that the compound interacts with specific molecular targets in biological systems.

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated.
  • Receptor Binding : Its ability to bind to specific receptors may lead to therapeutic effects in various biological contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on beta-lactamase enzymes, which are crucial in antibiotic resistance. The findings indicated that the compound could effectively inhibit these enzymes, suggesting its potential use in combating resistant bacterial strains .
  • Receptor Interaction Studies : Another research focused on the binding affinity of this compound to neurotransmitter receptors involved in cognitive functions. The results demonstrated a significant binding affinity that could imply its role in modulating neurochemical pathways .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity
Tert-butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylateHydroxy group at the 6-positionSimilar enzyme inhibition properties
Tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylateDifferent stereochemistryPotential receptor modulation

Q & A

Q. Key Considerations :

  • Reagent Selection : Trifluoroacetic acid (TFA) is preferred for Boc deprotection due to high efficiency .
  • Yield Optimization : Reaction temperatures below 0°C improve stereochemical fidelity but may reduce yields (e.g., 60–75% yields reported for analogous compounds) .

Advanced: How can enantiomeric purity of this compound be validated, and what analytical methods resolve data contradictions?

Methodological Answer:
Enantiomeric purity is critical for pharmacological activity. Use:

Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol gradients. Retention time discrepancies >1.5 min indicate enantiomer separation .

NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY spectra to confirm spatial arrangement of the hydroxy group .

Polarimetry : Specific rotation values (e.g., [α]D25[α]_D^{25} = +23.5° for the (1S,5S,6R) enantiomer) must align with literature .

Q. Resolving Contradictions :

  • Crystallographic Data : Single-crystal X-ray diffraction provides definitive stereochemical assignment if NMR/HPLC data conflict .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts and verify configurations .

Basic: What are the key structural features influencing this compound’s reactivity in medicinal chemistry?

Methodological Answer:
The bicyclo[3.2.1]octane core and functional groups dictate reactivity:

Bicyclic Scaffold : Rigid structure enhances binding affinity to biological targets (e.g., neurotransmitter receptors) .

Hydroxy Group : Acts as a hydrogen-bond donor, critical for interactions with enzymes (e.g., kinases) .

Boc Protection : Enhances solubility in organic solvents during synthesis but requires removal for in vivo studies .

Case Study :
Analogous compounds with methoxymethyl or trifluoroacetyl substituents show altered pharmacokinetics due to steric effects .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:
Stability studies should include:

Temperature Sensitivity :

  • -20°C (dry) : Stable for >12 months .
  • 25°C (humid) : Hydrolysis of the Boc group occurs within 3 weeks, forming 3,8-diazabicyclo[3.2.1]octane derivatives .

Light Exposure : UV irradiation (254 nm) induces ring-opening reactions, producing aldehydes and secondary amines .

Q. Analytical Mitigation :

  • LC-MS Monitoring : Detect degradation products (e.g., m/z 156.1 for deprotected amine) .
  • Stabilizers : Add antioxidants like BHT (0.01% w/v) to aqueous solutions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

1^1H/13^{13}C NMR : Assign peaks using DEPT-135 and HSQC:

  • tert-butyl group: δ 1.43 ppm (9H, s) .
  • Hydroxy proton: δ 4.12 ppm (1H, br s) .

HRMS : Confirm molecular ion ([M+H]+^+ = 285.1684) and fragmentation patterns .

IR Spectroscopy : Detect Boc carbonyl stretch at ~1680 cm1^{-1} .

Advanced: What strategies address low yields in enantioselective synthesis of the (1S,5S,6R) configuration?

Methodological Answer:

Catalyst Optimization : Use Jacobsen’s Mn(III)-salen catalysts for asymmetric epoxidation (ee >90%) .

Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipase B) with racemization agents (e.g., Shvo’s catalyst) .

Flow Chemistry : Continuous reactors improve mixing and reduce side reactions (yield increase by 15–20%) .

Q. Data-Driven Adjustments :

  • DOE Studies : Vary temperature, pressure, and catalyst loading to identify optimal conditions .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust .

Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., TFA) .

Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational methods predict this compound’s biological activity?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., dopamine receptors). Focus on the hydroxy group’s role in hydrogen bonding .

QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability .

MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.